molecular formula C10H15N3O2 B568569 4,5-Diamino-2-ethoxy-N-methylbenzamide CAS No. 116448-89-6

4,5-Diamino-2-ethoxy-N-methylbenzamide

Cat. No.: B568569
CAS No.: 116448-89-6
M. Wt: 209.249
InChI Key: GAOSSIDUVSMLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diamino-2-ethoxy-N-methylbenzamide is a benzamide derivative characterized by a benzene ring substituted with amino groups at positions 4 and 5, an ethoxy group at position 2, and an N-methylated amide moiety. Its molecular formula is C₁₀H₁₄N₃O₂, with a molecular weight of 208.24 g/mol.

Properties

CAS No.

116448-89-6

Molecular Formula

C10H15N3O2

Molecular Weight

209.249

IUPAC Name

4,5-diamino-2-ethoxy-N-methylbenzamide

InChI

InChI=1S/C10H15N3O2/c1-3-15-9-5-8(12)7(11)4-6(9)10(14)13-2/h4-5H,3,11-12H2,1-2H3,(H,13,14)

InChI Key

GAOSSIDUVSMLPE-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NC)N)N

Synonyms

Benzamide, 4,5-diamino-2-ethoxy-N-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 4,5-Diamino-2-ethoxy-N-methylbenzamide and related benzamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Application/Use Key Properties
This compound 2-ethoxy, 4,5-diamino, N-methyl 208.24 Research chemical* Hydrophilic, redox-sensitive
Etobenzanid 4-(ethoxymethoxy), 2,3-dichlorophenyl Not provided Pesticide Lipophilic, stable
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 2-methoxy, 4-amino, 4-amino 257.29 Unknown Moderate lipophilicity
Diflufenican Trifluoromethyl, pyridine, difluorophenyl Not provided Herbicide Fluorinated, high stability

*Note: Applications inferred from structural analogs.

Key Observations:

Ethoxy vs. Methoxy: The ethoxy group in the target compound increases steric bulk and lipophilicity compared to the methoxy group in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide .

Synthetic Considerations: The synthesis of diamino-substituted benzamides often involves nitro-group reduction (e.g., using SnCl₂·2H₂O under reflux, as in ). However, the instability of diamine intermediates necessitates immediate use in subsequent steps, a challenge shared by the target compound .

Stability and Reactivity: The diamino groups in the target compound may render it prone to oxidation, similar to intermediates described in . In contrast, fluorinated analogs like diflufenican exhibit enhanced stability due to C-F bonds .

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